4-Hydroxy-4-methyl-pentanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-methyl-pentanoic acid ethyl ester, also known as ethyl 2-hydroxy-4-methylvalerate, is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.2108 g/mol . This compound is a colorless liquid with a fruity odor and is commonly used in the fragrance and flavor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-4-methyl-pentanoic acid ethyl ester can be synthesized through the esterification of 4-hydroxy-4-methyl-pentanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through distillation to obtain the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The use of advanced distillation techniques ensures the removal of impurities and the isolation of the desired ester .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-methyl-pentanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 4-methyl-2-oxopentanoic acid or 4-methyl-2-oxopentanoic acid ethyl ester.
Reduction: Formation of 4-hydroxy-4-methyl-pentanol.
Substitution: Formation of 4-chloro-4-methyl-pentanoic acid ethyl ester.
Scientific Research Applications
4-Hydroxy-4-methyl-pentanoic acid ethyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-4-methyl-pentanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylpentanoic acid ethyl ester: Similar structure but lacks the hydroxyl group.
Ethyl 2-hydroxy-4-methylvalerate: Another name for 4-hydroxy-4-methyl-pentanoic acid ethyl ester.
Uniqueness
This compound is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Properties
IUPAC Name |
ethyl 4-hydroxy-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-11-7(9)5-6-8(2,3)10/h10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGFWCAEOXNPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.